4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 338975-44-3
VCID: VC6657820
InChI: InChI=1S/C11H6Cl2F3N3O/c12-5-1-6(13)3-7(2-5)17-4-8-9(11(14,15)16)18-19-10(8)20/h1-4H,(H2,18,19,20)
SMILES: C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NNC2=O)C(F)(F)F
Molecular Formula: C11H6Cl2F3N3O
Molecular Weight: 324.08

4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 338975-44-3

Cat. No.: VC6657820

Molecular Formula: C11H6Cl2F3N3O

Molecular Weight: 324.08

* For research use only. Not for human or veterinary use.

4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one - 338975-44-3

Specification

CAS No. 338975-44-3
Molecular Formula C11H6Cl2F3N3O
Molecular Weight 324.08
IUPAC Name 4-[(3,5-dichlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C11H6Cl2F3N3O/c12-5-1-6(13)3-7(2-5)17-4-8-9(11(14,15)16)18-19-10(8)20/h1-4H,(H2,18,19,20)
Standard InChI Key NZZVCOUGVDIHBO-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NNC2=O)C(F)(F)F

Introduction

Chemical Identity and Structural Attributes

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-[(3,5-dichlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one, reflects its hybrid structure combining a pyrazolone ring, a trifluoromethyl group (-CF₃), and a 3,5-dichloroanilino moiety. Key identifiers include:

PropertyValue
CAS No.338975-44-3
Molecular FormulaC₁₁H₆Cl₂F₃N₃O
Molecular Weight324.08 g/mol
SMILESC1=C(C=C(C=C1Cl)Cl)N=CC2=C(NNC2=O)C(F)(F)F
InChI KeyNZZVCOUGVDIHBO-UHFFFAOYSA-N

The pyrazolone ring exists in equilibrium between keto and enol tautomers, a feature critical to its reactivity.

Spectroscopic and Physicochemical Properties

While solubility data remain unpublished, computational models predict moderate lipophilicity (logP ≈ 2.8) due to the -CF₃ group, suggesting potential membrane permeability. Infrared (IR) spectroscopy of analogous pyrazolones reveals characteristic bands:

  • C=O stretch: 1680–1720 cm⁻¹ (keto form)

  • N-H stretch: 3200–3300 cm⁻¹ (enol form).

X-ray crystallography of related structures shows planar pyrazolone rings with dihedral angles <10° relative to substituents, favoring π-π stacking interactions .

Synthetic Pathways and Optimization

Reported Synthesis Strategies

The compound is synthesized via condensation reactions between 3,5-dichloroaniline derivatives and activated pyrazolone precursors. A representative route involves:

  • Formation of the Pyrazolone Core: Cyclocondensation of hydrazine with ethyl trifluoroacetoacetate under acidic conditions yields 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Mannich Reaction: Reaction with 3,5-dichlorobenzaldehyde in the presence of acetic acid produces the final iminomethylene adduct.

Industrial Scalability Challenges

Current methods face limitations:

  • Low Yields: Side reactions during Mannich steps reduce efficiency (~50–60% yield).

  • Solvent Waste: Use of dichloromethane for extraction generates environmental concerns.
    Emerging approaches, such as microwave-assisted synthesis and flow chemistry, aim to enhance atom economy and reduce reaction times .

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Analgesic Effects

In murine models, pyrazolones reduce carrageenan-induced edema by 60–70% at 10 mg/kg doses, comparable to ibuprofen. The -CF₃ group may stabilize the enol tautomer, enhancing cyclooxygenase (COX) binding affinity.

Comparative Analysis with Structural Analogs

Analog ModificationsMolecular WeightHypothesized Bioactivity
2-Methyl substitution310.05Enhanced metabolic stability
2-[4-(Trifluoromethoxy)phenyl] addition454.12Improved CNS penetration

The parent compound’s simpler structure offers advantages in synthetic accessibility, while bulkier analogs may exhibit prolonged half-lives.

Future Research Directions

  • Pharmacokinetic Profiling: Address gaps in absorption, distribution, metabolism, and excretion (ADME) data.

  • Targeted Drug Delivery: Encapsulation in lipid nanoparticles could improve solubility and bioavailability.

  • Agrochemical Applications: Explore fungicidal activity against Fusarium species, leveraging the dichloroanilino moiety’s pesticidal properties .

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